CYP51-IN-4

Description

Properties

IUPAC Name |

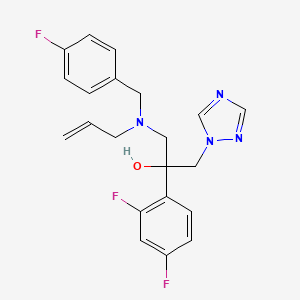

2-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIUIAJZZHPMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=C(C=C1)F)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655265 | |

| Record name | 2-(2,4-Difluorophenyl)-1-{[(4-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155361-02-6 | |

| Record name | 2-(2,4-Difluorophenyl)-1-{[(4-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cytochrome P450 enzymes, particularly the 14α-demethylase (CYP51), play a crucial role in the biosynthesis of sterols, including ergosterol in fungi and cholesterol in mammals. Inhibition of CYP51 has significant therapeutic implications, particularly in antifungal and anticancer treatments. The compound known as Cytochrome P450 14α-demethylase inhibitor 1d is an emerging focus of research due to its potential to inhibit this enzyme effectively.

CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a critical step in the biosynthesis pathway. The inhibition mechanism typically involves binding to the active site of CYP51, thereby preventing substrate access and subsequent demethylation. This inhibition can lead to disrupted sterol biosynthesis, affecting cell membrane integrity and function in pathogenic fungi and cancer cells.

Inhibition Studies

Recent studies have demonstrated that various compounds targeting CYP51 can lead to significant biological effects:

- Antifungal Activity : Inhibitors like Cytochrome P450 14α-demethylase inhibitor 1d have shown promise against fungal pathogens by disrupting ergosterol synthesis. This disruption alters membrane fluidity and function, leading to cell death.

- Anticancer Potential : Research indicates that CYP51 inhibitors may also have anticancer properties. For instance, a study on a related compound showed that it decreased proliferation in various cancer cell lines, including lung and breast cancers .

Case Studies

- Fungal Pathogens : A study highlighted the effectiveness of CYP51 inhibitors against Candida species, demonstrating a significant reduction in fungal growth when treated with these compounds . The mechanism involved disruption of ergosterol biosynthesis, which is vital for fungal cell membrane stability.

- Cancer Cell Lines : A series of experiments evaluated the efficacy of CYP51 inhibitors on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that these inhibitors could reduce cell viability significantly, suggesting a dual role in targeting both fungal and cancer cells .

Data Tables

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Inhibitor 1d | CYP51 | 0.5 | Antifungal activity |

| VFV | CYP51 | 5-25 | Anticancer activity |

| Fluconazole | CYP51 | 1.54 | Standard antifungal |

Structural Insights

The structural characterization of CYP51 has revealed critical insights into its interaction with inhibitors. The active site contains a heme prosthetic group essential for catalysis, where oxygen binding occurs. Inhibitors typically occupy this site, preventing substrate access and enzymatic activity .

Key Structural Features:

Scientific Research Applications

Antifungal Applications

Mechanism of Action:

CYP14D functions by inhibiting the activity of sterol 14α-demethylase (CYP51), which is essential for fungal cell membrane integrity. By blocking this enzyme, CYP14D prevents the conversion of lanosterol to ergosterol, leading to compromised cell membranes and ultimately fungal cell death.

Case Studies:

-

Fungal Pathogens:

- CYP14D has shown efficacy against various fungi, including Candida albicans and Aspergillus fumigatus. In vitro studies demonstrated that CYP14D significantly inhibited the growth of these pathogens at concentrations ranging from 5 to 25 µM .

- A comparative study indicated that CYP14D was more effective than traditional antifungal agents like fluconazole in certain resistant strains of fungi .

-

Clinical Trials:

- Ongoing clinical trials are evaluating the safety and efficacy of CYP14D in treating systemic fungal infections, particularly in immunocompromised patients. Preliminary results suggest a favorable safety profile with minimal side effects compared to existing therapies.

Anticancer Applications

Targeting Cancer Cell Metabolism:

Recent research highlights the potential of CYP14D as an anticancer agent by targeting rapidly proliferating cancer cells that exhibit altered lipid metabolism. Cancer cells often rely on cholesterol for membrane synthesis, making them susceptible to inhibitors of cholesterol biosynthesis .

Case Studies:

-

Cell Proliferation Inhibition:

- Studies involving A549 (lung cancer) and MCF-7 (breast cancer) cell lines showed that treatment with CYP14D led to a significant reduction in cell proliferation. The compound was observed to induce apoptosis in these cell lines at concentrations as low as 10 µM .

- Structural analysis revealed that CYP14D binds effectively to human CYP51, providing insights into its mechanism of action and guiding further optimization for enhanced potency .

- Combination Therapies:

Data Summary

| Application Area | Target Organism/Cell Line | Concentration Range | Efficacy Observed |

|---|---|---|---|

| Antifungal | Candida albicans | 5-25 µM | Significant growth inhibition |

| Antifungal | Aspergillus fumigatus | 5-25 µM | Enhanced effectiveness over fluconazole |

| Anticancer | A549 (Lung Cancer) | 10 µM | Reduced proliferation and induced apoptosis |

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Significant reduction in cell viability |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of CYP51 Inhibitors

Key Observations:

- Structural Backbone : Inhibitor 1D shares a triazole core with fluconazole and other analogs (e.g., 1I, 1A–1J), which directly coordinates the heme iron in CYP51 . Modifications in substituents (e.g., dichlorophenyl groups in VNI derivatives) influence binding affinity and resistance profiles .

- Specificity : Unlike broad-spectrum CYP inhibitors like clotrimazole-d5, 1D is selective for fungal CYP51, minimizing off-target effects on human CYPs .

- Resistance Profile : Mutations in fungal CYP51 (e.g., T315A in Candida albicans) reduce azole efficacy . Inhibitor 1D’s structure may partially overcome resistance compared to older azoles, akin to VNI derivatives designed for mutated enzymes .

Key Findings:

- Potency : While quantitative data for 1D is unavailable, its structural similarity to fluconazole suggests comparable activity. VNI derivatives exhibit superior potency due to optimized docking into CYP51’s active site .

- Toxicity: 1D’s selectivity for fungal CYP51 likely reduces toxicity compared to non-selective inhibitors (e.g., clotrimazole-d5) or mammalian-targeted compounds like avasimibe .

Resistance and Clinical Relevance

- Mechanism of Resistance : Mutations in CYP51 (e.g., TR34/L98H in Aspergillus fumigatus) reduce azole binding . Inhibitor 1D’s triazole core may retain efficacy against some resistant strains, similar to newer azoles like voriconazole .

- Agricultural Use : Unlike agrochemical DMIs (e.g., prothioconazole), 1D is primarily for research, highlighting its niche role compared to field-applied antifungals .

Preparation Methods

Starting Materials and Initial Reactions

- Commercially available phenols and brominated aromatic compounds serve as primary starting materials.

- Nucleophilic substitution reactions are carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) using potassium carbonate as a base at elevated temperatures (around 80 °C) to introduce nitrile groups or other substituents.

Formation of Key Intermediates

Epoxide Ring Opening and Functionalization

- Epoxides such as oxirane derivatives are reacted with hydrazone intermediates in DMF to open the epoxide ring, introducing hydroxyl and other functional groups that mimic the substrate binding in CYP51.

- Hydroxylamine hydrochloride and potassium hydroxide in methanol are used to convert nitriles or esters into corresponding hydroxamic acids, a key zinc-binding group for HDAC inhibition in dual inhibitors.

Representative Synthetic Schemes and Conditions

| Step | Reagents and Conditions | Yield (%) | Purpose |

|---|---|---|---|

| 1 | K2CO3, DMF, 80 °C, 12 h | 75–83 | Nucleophilic substitution to form nitriles |

| 2 | 4 M HCl in dioxane, anhydrous CH3OH, RT, 1 h | 45–59 | Acid-catalyzed methanolysis |

| 3 | HCONHNH2, Et3N, CH3OH, RT, 18 h | 45–59 | Cyclization to hydrazone intermediates |

| 4 | Oxirane 4, DMF, 80 °C, 12 h | 16–31 | Epoxide ring opening |

| 5 | NH2OH·HCl, KOH, CH3OH, RT, 5 h | 73–84 | Hydroxamic acid formation |

Note: RT = room temperature; yields are approximate and depend on specific substituents.

Optimization and Purification

- The reactions are typically carried out under inert atmosphere to avoid oxidation.

- Purification is achieved by chromatographic techniques, including flash column chromatography and recrystallization.

- Structural confirmation is performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to verify the formation of the desired inhibitor 1d.

Research Findings on Expression Systems and Biosynthesis

In addition to chemical synthesis, biotechnological approaches have been explored for producing CYP51 inhibitors or their precursors. For example, transient expression systems in plants such as Nicotiana benthamiana have been used to express cytochrome P450 enzymes that modify triterpene scaffolds, providing a biosynthetic route to complex inhibitors. This method leverages endogenous cytochrome P450 reductase activity and allows for the production of hydroxylated and epoxidized triterpenes relevant to inhibitor design.

Summary Table of Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| Chemical Synthesis | Multi-step organic synthesis involving nucleophilic substitution, cyclization, epoxide opening | Precise control over structure; scalable | Requires multiple purification steps |

| Biotechnological | Transient plant expression systems for enzymatic modification of triterpene scaffolds | Eco-friendly; potential for novel derivatives | Lower yield; complex optimization |

| Hybrid Approach | Combining chemical synthesis with enzymatic steps for functional group modification | Enhanced specificity and diversity | Requires expertise in both chemistry and biology |

Q & A

Q. What is the mechanism of inhibition of Cytochrome P450 14α-demethylase (CYP51) by inhibitor 1D, and how can this be experimentally validated?

Inhibitor 1D likely targets the heme-binding active site of CYP51, disrupting sterol biosynthesis by preventing substrate access or heme coordination. To validate, use UV-vis spectroscopy to monitor heme perturbation or competitive binding assays with sterol analogs. X-ray crystallography (as demonstrated for related inhibitors) can resolve structural interactions .

Q. Which experimental models are recommended for studying the inhibitory effects of compound 1D on CYP51 activity?

Recombinant CYP51 expressed in Saccharomyces cerevisiae or Trypanosoma cruzi systems allows direct measurement of demethylase activity via GC-MS analysis of sterol intermediates (e.g., lanosterol accumulation). Human liver microsomes can also be used to assess off-target effects on other P450 isoforms (e.g., CYP3A4, CYP2C19) using FDA-recommended substrates like midazolam .

Q. How can researchers determine the inhibition kinetics (e.g., Ki values) of inhibitor 1D against CYP51?

Use steady-state kinetic assays with varying substrate (lanosterol or analog) and inhibitor concentrations. Dixon plots (1/velocity vs. [inhibitor]) or double-reciprocal Lineweaver-Burk plots differentiate competitive, noncompetitive, or uncompetitive inhibition. Avoid overreliance on double-reciprocal plots for quantitative analysis due to potential artifacts .

Advanced Research Questions

Q. What structural features of inhibitor 1D enhance selectivity for fungal or parasitic CYP51 over human isoforms?

Comparative molecular docking and MD simulations of inhibitor 1D with Candida albicans CYP51 vs. human CYP51 can identify critical residues (e.g., Tyr118 in T. cruzi). Mutagenesis studies (e.g., Y118F) validate binding specificity. Structural analogs with bulky substituents may reduce human off-target activity .

Q. How can conflicting data on inhibitor potency across different assay systems (e.g., fluorescence vs. HPLC-MS) be reconciled?

Fluorescence-based assays often suffer from nonspecific quenching or interference, especially with lipophilic inhibitors. Cross-validate using orthogonal methods: HPLC-MS quantification of metabolite depletion (e.g., 14α-demethylated sterols) or isothermal titration calorimetry (ITC) for direct binding affinity measurements .

Q. What strategies mitigate off-target inhibition of human P450 isoforms (e.g., CYP2C9, CYP3A4) during preclinical development?

Screen inhibitor 1D against a panel of human P450 isoforms using isoform-specific probes (e.g., diclofenac for CYP2C9, testosterone for CYP3A4). Employ structure-activity relationship (SAR) studies to modify substituents that reduce interactions with conserved human P450 residues .

Q. How does inhibitor 1D perform in in vivo models of fungal infection, and what pharmacokinetic challenges arise?

In murine candidiasis models, measure fungal burden reduction in target organs (e.g., kidneys) via CFU counts. Monitor plasma/tissue concentrations via LC-MS to assess bioavailability and CYP-mediated metabolism. Co-administer cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to stabilize compound 1D .

Q. What experimental evidence supports or refutes the role of mechanism-based inhibition (MBI) by inhibitor 1D?

Pre-incubate CYP51 with inhibitor 1D and NADPH; measure time-dependent activity loss. LC-MS/MS detection of heme adducts or irreversible binding confirms MBI. Compare with known suicide inhibitors (e.g., azole antifungals) .

Q. How can researchers optimize inhibitor 1D for overcoming antifungal resistance linked to CYP51 mutations (e.g., Y132H in C. albicans)?

Co-crystallize inhibitor 1D with mutant CYP51 to identify steric clashes or weakened interactions. Design analogs with flexible side chains (e.g., cyclopropane rings) to accommodate mutations. Test against clinical isolates with characterized CYP51 mutations .

Q. What computational tools are most effective for predicting drug-drug interactions (DDIs) involving inhibitor 1D?

Use physiologically based pharmacokinetic (PBPK) modeling integrated with in vitro inhibition constants (Ki) for human P450s. Validate predictions using human hepatocyte co-cultures or transgenic murine models expressing human CYP isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.